L-CYSTEINE-N-FMOC, S-TRITYL (13C3,15N)
Description
L-Cysteine-N-FMOC, S-Trityl (¹³C₃,¹⁵N) is a stable isotope-labeled derivative of L-cysteine, a sulfur-containing amino acid critical in peptide synthesis and structural biology. This compound features dual protection: the N-terminal FMOC (9-fluorenylmethyloxycarbonyl) group and the S-trityl (triphenylmethyl) group on the cysteine thiol. The isotopic labeling (¹³C₃ at the carbon backbone and ¹⁵N at the amine group) enables precise tracking in mass spectrometry (MS), nuclear magnetic resonance (NMR), and metabolic studies .
Properties
Molecular Weight |
590.69 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- CAS Number : Unlabeled form: 103213-32-7; labeled form: 360795-94-4 .
- Purity : ≥98% (HPLC), with isotopic enrichment of 97–99% for ¹³C and ¹⁵N .
- Applications : Used in peptide synthesis to prevent disulfide bond scrambling, and as an internal standard in quantitative proteomics and pharmacokinetic studies .
Isotopic Variants of Protected L-Cysteine
The compound is part of a broader family of isotope-labeled, protected cysteine derivatives. Below is a comparative analysis:
Key Differences :
- Isotopic Labeling : The ¹³C₃/¹⁵N dual labeling in L-Cysteine-N-FMOC, S-Trityl (¹³C₃,¹⁵N) provides enhanced sensitivity in MS-based proteomics compared to single-labeled (e.g., ¹⁵N-only) or deuterated analogs .
- Protection Strategy : Unlike S-p-Mebz or S-acetamidomethyl (Acm) groups, the S-Trityl group offers superior steric protection against premature oxidation, critical in multi-step peptide synthesis .
Stability and Handling
- Thermal Stability : The S-Trityl group enhances thermal stability compared to S-Sulfo or S-Benzyl derivatives, making the compound suitable for high-temperature reactions .
- Storage : Requires refrigeration (0–6°C) to prevent FMOC group degradation, unlike N-Acetyl derivatives stable at room temperature .
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